molecular formula C9H7ClN2O B11901599 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B11901599
M. Wt: 194.62 g/mol
InChI Key: JDAJTMPXAAFVNH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar structural features.

    5-Chloro-1,6-naphthyridine: Lacks the methyl group but shares the chloro and naphthyridine core.

    1-Methyl-1,6-naphthyridine: Similar but without the chloro substituent.

Uniqueness

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its chemical properties.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-1-methyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3

InChI Key

JDAJTMPXAAFVNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C(=NC=C2)Cl

Origin of Product

United States

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